molecular formula C10H11F3O3S2 B14621325 2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate CAS No. 57728-84-4

2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate

Cat. No.: B14621325
CAS No.: 57728-84-4
M. Wt: 300.3 g/mol
InChI Key: PJUQREGEONNLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound with a complex structure It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with methyl and methylsulfanyl groups

Preparation Methods

The synthesis of 2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,6-dimethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds as follows:

  • Dissolve 2,6-dimethyl-4-(methylsulfanyl)phenol in an anhydrous solvent such as dichloromethane.
  • Add pyridine to the solution to act as a base.
  • Slowly add trifluoromethanesulfonic anhydride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or chromatography.

Chemical Reactions Analysis

2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the methylsulfanyl group, using reducing agents like lithium aluminum hydride.

Scientific Research Applications

2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure allows it to be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is primarily based on its ability to participate in nucleophilic substitution reactions. The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:

The unique combination of the trifluoromethanesulfonate group with the methyl and methylsulfanyl substituents makes this compound particularly valuable in synthetic chemistry.

Properties

CAS No.

57728-84-4

Molecular Formula

C10H11F3O3S2

Molecular Weight

300.3 g/mol

IUPAC Name

(2,6-dimethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C10H11F3O3S2/c1-6-4-8(17-3)5-7(2)9(6)16-18(14,15)10(11,12)13/h4-5H,1-3H3

InChI Key

PJUQREGEONNLLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.